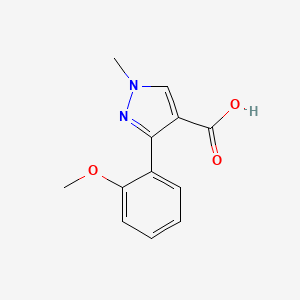

3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-7-9(12(15)16)11(13-14)8-5-3-4-6-10(8)17-2/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIDZSJYPLNSYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrazole Ring Construction via Cyclization

A common route starts from a β-diketone or β-ketoester intermediate bearing the 2-methoxyphenyl moiety. This intermediate is reacted with methylhydrazine under controlled conditions to form the pyrazole ring.

- Typical reaction conditions : The condensation is performed in an organic solvent (e.g., methanol, ethanol, dichloromethane) at low to moderate temperatures (0 to 50 °C).

- Methylhydrazine acts as the nucleophile, attacking the diketone to form the pyrazole ring.

- The reaction time varies from 1 to several hours depending on the scale and conditions.

Preparation of 3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylate Intermediate

In a representative method (adapted from related pyrazole syntheses):

- Step 1 : Synthesis of methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate sodium salt by base treatment of the corresponding ketoester.

- Step 2 : Reaction of this intermediate with methylhydrazine hydrochloride to afford methyl 1-methyl-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate.

This intermediate can then be hydrolyzed or oxidized to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acid

- The ester group at the 4-position is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

- Typical hydrolysis conditions include aqueous NaOH or KOH at mild temperatures, followed by acidification to precipitate the acid.

Representative Experimental Data

A peer-reviewed example related to methyl 1-(7-chloroquinolin-4-yl)-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate (a close analog) provides insight into the preparation of the methoxyphenyl-substituted pyrazole:

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Formation of ketoester sodium salt | Base treatment of methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | Not specified | Sodium salt intermediate |

| Cyclization | Reaction with methylhydrazine hydrochloride in methanol, stirring 16 h | 43% isolated yield | Yellow solid product |

| Characterization | 1H NMR (CDCl3) δ: 8.15 (s, 1H), 7.27-7.32 (m, 2H), 6.96-7.01 (m, 2H), 4.0 (s, 3H) (methoxy) | - | Confirms substitution pattern |

This method highlights the feasibility of preparing the methoxyphenyl-substituted pyrazole ester intermediate, which can be converted to the acid.

Insights from Related Patents on Pyrazole-4-Carboxylic Acid Derivatives

Although direct patents on 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid are limited, closely related pyrazole-4-carboxylic acids with halogen or fluorinated substituents have been synthesized using:

- Stepwise condensation of α,β-unsaturated esters with 2,2-difluoroacetyl halides , followed by hydrolysis and cyclization with methylhydrazine.

- Use of catalysts such as sodium or potassium iodide to enhance cyclization efficiency.

- Controlled low-temperature addition of methylhydrazine aqueous solution to minimize isomer formation.

- Recrystallization from alcohol-water mixtures to achieve high purity (>99.5%).

These methods emphasize:

- The importance of controlling reaction temperature (-30 °C to 0 °C) during cyclization.

- The use of alkali hydrolysis to convert esters to acids.

- The use of organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or dichloroethane.

While these examples focus on fluorinated pyrazoles, the general synthetic principles apply to methoxyphenyl derivatives as well.

Comparative Table of Key Reaction Parameters from Patent Examples (Adapted)

| Parameter | Typical Range / Choice | Notes |

|---|---|---|

| Starting ester | α,β-unsaturated esters with amino substituents | E.g., N,N-dimethylaminoacrylate |

| Acyl halide | 2,2-difluoroacetyl chloride or fluoride | For fluorinated analogs; replaceable |

| Acid scavenger | Triethylamine or N,N-diisopropylethylamine | Neutralizes HCl during acylation |

| Solvent | Dioxane, THF, DCM, 1,2-dichloroethane | Depends on solubility and reaction step |

| Hydrolysis base | NaOH or KOH | Converts esters to acids |

| Catalyst | Sodium iodide or potassium iodide | Promotes cyclization |

| Methylhydrazine concentration | ≥40% aqueous solution | Ensures efficient ring closure |

| Temperature (cyclization) | -30 °C to 0 °C (addition), 50-120 °C (heating) | Controls isomer formation and reaction rate |

| Recrystallization solvent | Alcohol-water mixtures (35-65% alcohol) | Methanol, ethanol, isopropanol used |

| Yield | 74-79% (for fluorinated analogs) | High purity (>99.5%) achieved |

Summary of Preparation Method

Step 1: Acylation and Hydrolysis

The 2-methoxyphenyl-substituted α,β-unsaturated ester is acylated with an acyl halide (e.g., 2,2-difluoroacetyl halide in analogs) in the presence of a base scavenger at low temperature. The resulting intermediate is then hydrolyzed under alkaline conditions to form the corresponding carboxylate.Step 2: Cyclization with Methylhydrazine

The carboxylate intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (iodide salts) at low temperature to form the pyrazole ring. The mixture is then heated under reduced pressure to complete cyclization.Step 3: Acidification and Purification

Acidification precipitates the crude pyrazole-4-carboxylic acid. Recrystallization from alcohol-water mixtures yields the pure this compound with high purity and yield.

Research Findings and Notes

- The reaction conditions are optimized to minimize isomer formation (e.g., positional isomers at pyrazole ring).

- The use of iodide catalysts significantly improves cyclization efficiency and yield.

- Low-temperature addition of methylhydrazine reduces side reactions.

- Recrystallization solvent composition impacts purity and recovery.

- Although fluorinated analogs are more commonly reported, the methodology is adaptable to methoxyphenyl derivatives by substituting the aromatic moiety in the starting materials.

- The final product is characterized by NMR, HPLC, and other analytical techniques to confirm structure and purity.

化学反応の分析

Types of Reactions

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in an alcohol .

科学的研究の応用

3-(2-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals

作用機序

The mechanism of action of 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Key Observations:

- Substituent Effects :

- The 2-methoxyphenyl group in the target compound introduces electron-donating properties via the methoxy group, which may enhance π-π stacking interactions in biological systems. In contrast, DFPA’s difluoromethyl group is highly electronegative, favoring hydrogen bonding and interactions with fungal SDH enzymes .

- Positional Isomerism : Compounds like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid demonstrate that substituent placement (position 1 vs. 3) significantly alters steric hindrance and binding affinity.

Physicochemical Properties

- Stability : Methoxy groups are less prone to metabolic oxidation than fluorinated groups, which may enhance the target compound’s pharmacokinetic profile .

生物活性

The compound 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13N3O3

- Molecular Weight : 233.25 g/mol

This compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes key findings related to its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 12.5 | Inhibits tubulin polymerization |

| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 8.5 | Pro-apoptotic effects through Bcl-2/Bax modulation |

In a study evaluating similar pyrazole compounds, it was found that those with the 1H-pyrazole scaffold exhibited significant antiproliferative effects across various cancer types, including breast and liver cancers . The apoptosis-inducing capabilities were confirmed through morphological changes and enhanced caspase-3 activity in treated cells .

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have shown promise in anti-inflammatory applications. For instance, studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism involves the inhibition of NF-kB signaling pathways and modulation of MAPK pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

- Caspase Activation : Induction of apoptosis through caspase pathways has been observed, particularly in breast cancer cell lines .

- Cytokine Modulation : Inhibition of inflammatory cytokines suggests potential therapeutic applications in autoimmune diseases .

Case Study 1: Breast Cancer Cell Line (MDA-MB-231)

A study focused on the effects of this compound on MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis. Additionally, flow cytometry analysis revealed an increase in early apoptotic cells at concentrations as low as 1 µM.

Case Study 2: HepG2 Liver Cancer Cells

In HepG2 cells, treatment with the compound resulted in an IC50 value of approximately 12.5 µM, with mechanisms involving both cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization. This suggests a dual mechanism that could be exploited for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and methoxy-substituted aryl reagents. For example, cyclocondensation with phenylhydrazine derivatives followed by hydrolysis under basic conditions (e.g., NaOH) yields the carboxylic acid moiety . Key parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios of reagents to minimize side products like unreacted esters. Post-synthetic purification via recrystallization or column chromatography is critical for achieving >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C stretch at ~1250 cm⁻¹ for the methoxy group) .

- ¹H-NMR : Confirms substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.5 ppm, pyrazole methyl group at δ 3.8–4.0 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 247) and fragmentation patterns .

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/N/O percentages .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound, such as analgesic or anti-inflammatory activity?

- Methodological Answer :

- In Vivo Models : Use rodent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity, acetic acid writhing test for analgesia). Administer the compound at 10–100 mg/kg doses and compare with standard drugs (e.g., indomethacin) .

- In Vitro Assays : Measure COX-1/COX-2 inhibition via enzyme-linked immunosorbent assays (ELISAs) to assess mechanism of action .

- Ulcerogenicity Testing : Evaluate gastrointestinal side effects by histopathological examination of gastric mucosa in treated animals .

Advanced Research Questions

Q. What strategies optimize the Claisen condensation method for large-scale synthesis while minimizing by-products?

- Methodological Answer :

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates and reduce side reactions like ester hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while controlled pH during hydrolysis prevents decarboxylation .

- Process Monitoring : Employ in-line FTIR or HPLC to track intermediate formation (e.g., ethyl difluoroacetoacetate) and adjust reagent feed rates dynamically .

Q. How do computational methods like DFT aid in understanding the electronic structure and reactivity of this pyrazole derivative?

- Methodological Answer :

- DFT Calculations : Predict molecular geometry, electrostatic potential maps, and Fukui indices to identify reactive sites (e.g., nucleophilic carbons on the pyrazole ring). Basis sets like B3LYP/6-311+G(d,p) are commonly used .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX enzymes) to guide structure-activity relationship (SAR) studies .

- Spectroscopic Correlation : Compare computed IR/NMR spectra with experimental data to validate conformational stability .

Q. How does the substitution pattern on the pyrazole ring (e.g., methoxyphenyl vs. difluoromethyl) impact physicochemical and biological properties?

- Methodological Answer :

- Lipophilicity Studies : Measure logP values to assess membrane permeability. Methoxyphenyl groups increase hydrophobicity compared to difluoromethyl substituents, altering bioavailability .

- Bioactivity Profiling : Compare IC₅₀ values in enzyme inhibition assays. For example, methoxyphenyl derivatives may show enhanced COX-2 selectivity over difluoromethyl analogs due to steric and electronic effects .

- Thermal Stability : Use differential scanning calorimetry (DSC) to evaluate melting points; electron-withdrawing groups (e.g., -CF₂H) reduce thermal stability compared to methoxy substituents .

Q. What are the critical considerations when analyzing contradictory biological activity data across studies involving this compound?

- Methodological Answer :

- Batch Purity Analysis : Re-evaluate compound purity via HPLC-MS to rule out impurities (e.g., unhydrolyzed esters) as confounding factors .

- Assay Variability : Standardize protocols (e.g., cell lines, animal strains) to minimize inter-lab variability. For example, murine macrophage RAW 264.7 cells are preferred for consistent COX-2 inhibition results .

- SAR Reassessment : Synthesize and test positional isomers (e.g., 3-(3-methoxyphenyl) analogs) to isolate substituent effects from structural variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。